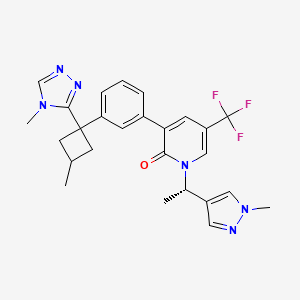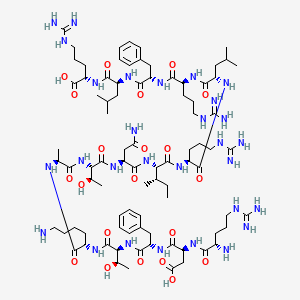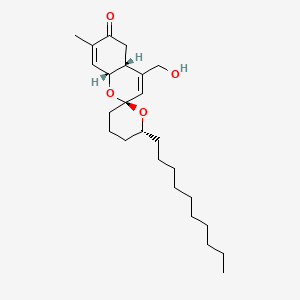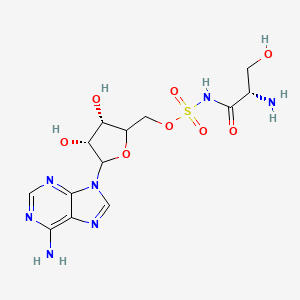
SerSA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SerSA is a potent inhibitor of seryl-tRNA synthetases, which are enzymes responsible for the attachment of serine to its corresponding tRNA during protein synthesis. The compound has shown significant inhibitory activity against Escherichia coli seryl-tRNA synthetase, Staphylococcus aureus seryl-tRNA synthetase, and human seryl-tRNA synthetase with IC50 values of 0.21, 0.23, and 2.17 μM, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SerSA involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and consistency .
化学反応の分析
Types of Reactions
SerSA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
SerSA has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of seryl-tRNA synthetases.
Biology: Investigated for its role in inhibiting protein synthesis in various organisms.
Medicine: Explored for potential therapeutic applications in treating bacterial infections by targeting bacterial seryl-tRNA synthetases.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents .
作用機序
SerSA exerts its effects by binding to the active site of seryl-tRNA synthetases, thereby inhibiting the enzyme’s ability to catalyze the attachment of serine to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to the accumulation of uncharged tRNA and subsequent cellular stress. The molecular targets include the active sites of Escherichia coli seryl-tRNA synthetase, Staphylococcus aureus seryl-tRNA synthetase, and human seryl-tRNA synthetase .
類似化合物との比較
Similar Compounds
Glycyl-tRNA synthetase inhibitors: Similar in function but target glycyl-tRNA synthetases.
Alanyl-tRNA synthetase inhibitors: Target alanyl-tRNA synthetases and have different specificity and potency.
Uniqueness of SerSA
This compound is unique due to its high specificity and potency against seryl-tRNA synthetases from different organisms. Its ability to inhibit both bacterial and human seryl-tRNA synthetases makes it a valuable tool for studying protein synthesis and developing new therapeutic agents .
特性
分子式 |
C13H19N7O8S |
|---|---|
分子量 |
433.40 g/mol |
IUPAC名 |
[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-hydroxypropanoyl]sulfamate |
InChI |
InChI=1S/C13H19N7O8S/c14-5(1-21)12(24)19-29(25,26)27-2-6-8(22)9(23)13(28-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6?,8+,9+,13?/m0/s1 |
InChIキー |
HQXFJGONGJPTLZ-ALJOJMNUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)COS(=O)(=O)NC(=O)[C@H](CO)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CO)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


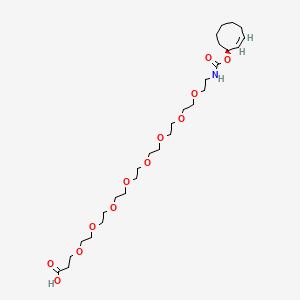

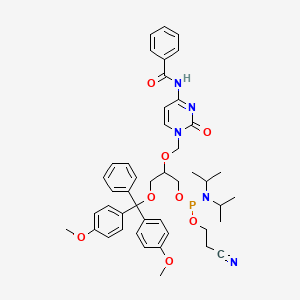
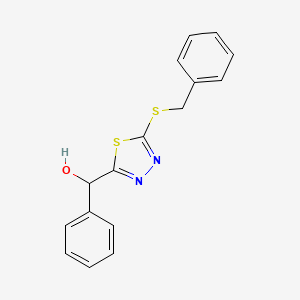
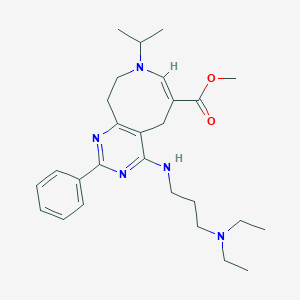
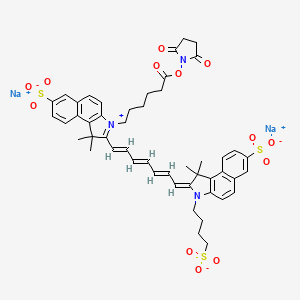
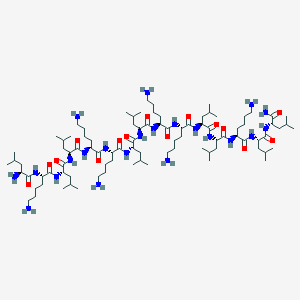
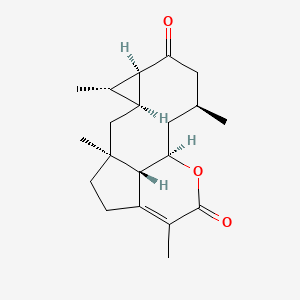
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
